molecular formula C12H12N2O B2779651 N-(4-aminonaphthalen-1-yl)acetamide CAS No. 91391-90-1

N-(4-aminonaphthalen-1-yl)acetamide

Cat. No.: B2779651
CAS No.: 91391-90-1
M. Wt: 200.241
InChI Key: QDDUVLAJKGAIJX-UHFFFAOYSA-N
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Description

N-(4-Aminonaphthalen-1-yl)acetamide is an aromatic acetamide derivative featuring a naphthalene backbone substituted with an amino group at the 4-position and an acetamide moiety at the 1-position. The amino group at the 4-position distinguishes it from nitro- or hydroxyl-substituted naphthalene acetamides, which are often precursors or derivatives in synthetic pathways .

Properties

IUPAC Name

N-(4-aminonaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDUVLAJKGAIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination of Naphthalene: : The synthesis of N-(4-aminonaphthalen-1-yl)acetamide typically begins with the nitration of naphthalene to form 4-nitronaphthalene. This intermediate is then reduced to 4-aminonaphthalene using reducing agents such as iron powder in the presence of hydrochloric acid.

  • Acetylation: : The 4-aminonaphthalene is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Reduction: Large-scale nitration of naphthalene followed by reduction to produce 4-aminonaphthalene.

    Continuous Acetylation: Continuous flow reactors may be used for the acetylation step to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(4-aminonaphthalen-1-yl)acetamide can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to form N-(4-aminonaphthalen-1-yl)ethanamine using reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Halogenation, sulfonation, and nitration are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: N-(4-aminonaphthalen-1-yl)ethanamine.

    Substitution: Halogenated, sulfonated, or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-aminonaphthalen-1-yl)acetamide serves as a precursor for various functionalized naphthalene derivatives. It is used in the synthesis of dyes, pigments, and other aromatic compounds.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are explored for their ability to interact with biological macromolecules.

Medicine

This compound and its derivatives are investigated for their pharmacological properties. They are potential candidates for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the materials science field, this compound is used in the development of organic semiconductors and other advanced materials. Its unique structural properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(4-aminonaphthalen-1-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name Substituents Biological Activity Key Reference
N-(4-Nitronaphthalen-1-yl)acetamide 4-NO₂, 1-acetamide Synthetic intermediate
N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide 4-OH, 3-CH₃, 1-acetamide Improved solubility
N-(4-Methoxyphenyl)acetamide derivatives 4-OCH₃, sulfonyl groups Anticancer (HCT-1, MCF-7)
N-[2-(7-Methoxy-1-naphthyl)ethyl] acetamide 7-OCH₃, ethyl linker CNS modulation potential

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Solubility Trend Biological Impact
-NH₂ Electron-donating High (polar) Enhanced receptor binding
-NO₂ Electron-withdrawing Low Metabolic precursor
-OH Polar Moderate Hydrogen-bonding capacity
-CF₃ Strongly withdrawing Low Increased stability

Biological Activity

N-(4-aminonaphthalen-1-yl)acetamide, a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is characterized by the presence of an amino group attached to a naphthalene ring, which is further substituted with an acetamide group. The structural formula can be represented as follows:

C12H13N2O\text{C}_{12}\text{H}_{13}\text{N}_{2}\text{O}

This compound is notable for its ability to interact with various biological targets, which can lead to diverse therapeutic effects.

The biological activity of this compound is largely attributed to its interaction with cellular pathways:

  • Nrf2 Pathway Activation : this compound has been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of cytoprotective genes involved in detoxification and antioxidant response .
  • Inhibition of Protein Interactions : The compound acts as a weak competitive inhibitor in certain enzyme systems, disrupting protein-protein interactions that are essential for various cellular functions .
  • Antimicrobial and Anticancer Properties : Studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens and show promise in anticancer applications by inducing apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Effect Reference
AntioxidantActivates Nrf2 pathway
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionWeak competitive inhibition of specific enzymes

1. Activation of Nrf2

A study demonstrated that this compound effectively activates the Nrf2 pathway, leading to increased expression of detoxifying enzymes. This activation was linked to protective effects in models of oxidative stress, suggesting potential therapeutic applications in conditions like chronic obstructive pulmonary disease (COPD) and neurodegenerative diseases .

2. Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial properties against various strains of bacteria. For instance, it was found to be particularly effective against Staphylococcus aureus, indicating its potential use in treating bacterial infections.

3. Anticancer Research

Research into the anticancer properties has revealed that this compound induces apoptosis in several cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle progression. This positions it as a candidate for further development as an anticancer agent .

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